molecular formula C16H26O B12609226 Hexadeca-5,11-diyn-7-OL CAS No. 917883-20-6

Hexadeca-5,11-diyn-7-OL

Cat. No.: B12609226
CAS No.: 917883-20-6
M. Wt: 234.38 g/mol
InChI Key: DMQGXYOMEGDJHK-UHFFFAOYSA-N
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Description

Hexadeca-5,11-diyn-7-OL is an organic compound with the molecular formula C16H26O. It is a diacetylene alcohol, characterized by the presence of two triple bonds and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadeca-5,11-diyn-7-OL can be synthesized through a series of chemical reactions involving the coupling of alkyne precursors. One common method involves the use of lithium powder and 1,3-diaminopropane under an argon atmosphere. The reaction is typically carried out at elevated temperatures (around 80°C) to facilitate the formation of the desired diacetylene compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the reaction steps.

Chemical Reactions Analysis

Types of Reactions

Hexadeca-5,11-diyn-7-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triple bonds can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Hexadeca-5,11-diyn-7-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hexadeca-5,11-diyn-7-OL involves its interaction with specific molecular targets, leading to various biological effects. The compound’s diacetylene structure allows it to participate in polymerization reactions, forming conjugated polymers with distinct properties. These polymers can interact with cellular components, potentially disrupting normal cellular functions and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Hexadeca-5,11-diyn-7-OL can be compared with other diacetylene compounds, such as:

This compound is unique due to its specific positioning of triple bonds and hydroxyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

917883-20-6

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

hexadeca-5,11-diyn-7-ol

InChI

InChI=1S/C16H26O/c1-3-5-7-9-10-11-13-15-16(17)14-12-8-6-4-2/h16-17H,3-8,11,13,15H2,1-2H3

InChI Key

DMQGXYOMEGDJHK-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCCC(C#CCCCC)O

Origin of Product

United States

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